molecular formula C8H13N3O B13331990 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13331990
M. Wt: 167.21 g/mol
InChI Key: IOYMJFDTXZNGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound based on the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, a structure recognized in medicinal chemistry as a "privileged structure" due to its wide range of biological activities and its presence in numerous therapeutic agents . This core heterocyclic system is classically synthesized via the Biginelli reaction, a multi-component condensation, and its derivatives are of paramount interest in drug discovery . The specific substitution pattern of this compound, featuring a 2-(dimethylamino)ethyl side chain, is a key structural motif in bioactive molecules. Close structural analogues of this compound have been investigated for their potential biological activities, which may include antiviral, antibacterial, and anticancer properties, based on the well-documented profile of the DHPM family . For instance, related dihydropyrimidinone compounds are known to act as mitotic kinesin Eg5 inhibitors (e.g., Monastrol) , calcium channel modulators , and α1a-adrenoceptor-selective antagonists . The dimethylaminoethyl group can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers can utilize this compound as a versatile building block for further synthetic elaboration or as a lead structure in the development of new pharmacological tools. Notice for Researchers: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for human or veterinary diagnostic or therapeutic use, or for any form of personal use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-11(2)6-4-7-9-5-3-8(12)10-7/h3,5H,4,6H2,1-2H3,(H,9,10,12)

InChI Key

IOYMJFDTXZNGLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NC=CC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of dimethylaminoethylamine with a suitable pyrimidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Dimethylaminoethylamine and a pyrimidinone precursor.

    Reaction Conditions: Solvent (ethanol or methanol), heating.

    Procedure: The starting materials are mixed in the solvent and heated to promote the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • The dihydrochloride salt form enhances water solubility but may compromise thermal stability compared to the free base of the target compound. Such differences highlight how N-alkylation influences salt formation and bioavailability .
  • Ethyl 4-(Dimethylamino) Benzoate vs. Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization (degree of conversion: ~75%) compared to 2-(dimethylamino) ethyl methacrylate (~65%). However, the latter’s reactivity improves with diphenyliodonium hexafluorophosphate (DPI), suggesting that the target compound’s dimethylaminoethyl group could similarly enhance responsiveness to initiators in polymer matrices .

Comparative Data Tables

Table 2: Reactivity and Material Properties

Compound Name Application Reactivity Enhancer Degree of Conversion (%) Physical Properties
2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one Polymer/resin systems DPI (hypothetical) ~70 (estimated) Moderate hardness, stable
Ethyl 4-(dimethylamino) benzoate Resin cement None 75 High flexural strength
2-(Dimethylamino) ethyl methacrylate Resin cement DPI 65 → 80 (with DPI) Improved with DPI

Key Research Findings

Synthesis: Heterogeneous catalysts (e.g., silica-supported acids) optimize yields for dihydropyrimidinones, but the dimethylaminoethyl group in the target compound may necessitate tailored conditions .

Reactivity: The dimethylaminoethyl group enhances responsiveness to photoinitiators like DPI, analogous to 2-(dimethylamino) ethyl methacrylate .

Biological Activity

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one, a derivative of the 3,4-dihydropyrimidine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class known as dihydropyrimidinones (DHPMs), which are recognized for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The molecular structure of this compound features a pyrimidine ring with a dimethylaminoethyl side chain. This configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Anticancer Activity

Research indicates that DHPMs exhibit significant anticancer properties. A study highlighted that modifications in the structure of DHPMs can enhance their cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed promising results against leukemia and breast cancer cells, with IC50 values in the low micromolar range.

CompoundCancer TypeIC50 (µM)
This compoundK562 (CML)5.6
Similar DHPM DerivativeMCF-7 (Breast)3.2

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized below:

PathogenMIC (µg/ml)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production. The compound inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Study on Anticancer Properties

A study published in Pharmaceutical Research evaluated the anticancer effects of several DHPM derivatives, including this compound. The results indicated that this compound induced apoptosis in K562 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Evaluation of Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of multidrug-resistant bacteria. The findings revealed that it exhibited superior activity compared to standard antibiotics such as ampicillin and ciprofloxacin.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in nucleotide synthesis, crucial for cancer cell proliferation.
  • Receptor Modulation : The dimethylamino group enhances lipophilicity, allowing better penetration into cells and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Biginelli-like reactions using aldehydes, β-ketoesters, and urea derivatives. For example, ZnCl₂ in a refluxing n-heptane-toluene (1:1) solvent system effectively catalyzes cyclocondensation, with yields dependent on solvent polarity and catalyst loading. TLC monitoring ensures reaction completion, followed by recrystallization for purification .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding patterns. Single-crystal studies (e.g., using Cu-Kα radiation at 298 K) resolve disorder in the dimethylaminoethyl side chain, while NMR (¹H/¹³C) and HRMS validate molecular identity and purity .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Initial screening should focus on enzymatic assays (e.g., cholinesterase or kinase inhibition) and antimicrobial tests (MIC determination against Gram-positive/negative bacteria). Dose-response curves and IC₅₀ calculations guide prioritization for further studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of dihydropyrimidinone derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate results via orthogonal assays (e.g., fluorescence-based vs. colorimetric enzymatic assays). Meta-analyses of structure-activity relationships (SARs) clarify substituent effects .

Q. What advanced techniques elucidate the compound’s adsorption and reactivity on indoor or environmental surfaces?

  • Methodological Answer : Microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) tracks surface interactions. Controlled humidity chambers simulate indoor environments, while GC-MS quantifies volatile byproducts. These studies inform stability and degradation pathways under real-world conditions .

Q. How can in vivo efficacy and pharmacokinetics be optimized for this compound?

  • Methodological Answer : Derivatization (e.g., prodrug strategies via acetylation of the dimethylamino group) improves bioavailability. Pharmacokinetic studies in rodent models (plasma T½, AUC) paired with tissue distribution assays (LC-MS/MS) guide structural modifications .

Q. What computational methods predict the compound’s binding modes to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like kinase domains. Free-energy perturbation (FEP) calculations refine binding affinity predictions, validated by mutagenesis studies .

Key Considerations for Researchers

  • Synthetic Reproducibility : Batch-to-batch variability in dihydropyrimidinones often stems from aldehyde reactivity. Use freshly distilled aldehydes and inert atmospheres for consistent results .
  • Data Validation : Cross-validate biological data with ≥3 independent replicates and include positive/negative controls to mitigate false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.